

Application of Lenalidomide-4-aminomethyl in Hematological Malignancy Research

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Compound of Interest

Compound Name: *Lenalidomide-4-aminomethyl*

Cat. No.: *B3284709*

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Application Notes and Protocols

Introduction

Lenalidomide-4-aminomethyl is a chemical derivative of Lenalidomide, an immunomodulatory drug (IMiD) widely used in the treatment of hematological malignancies, including multiple myeloma and myelodysplastic syndromes. The key structural feature of **Lenalidomide-4-aminomethyl** is the aminomethyl group attached to the 4-position of the phthalimide ring. This modification serves as a crucial attachment point for linkers in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative, **Lenalidomide-4-aminomethyl** functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, effectively hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins.

Mechanism of Action in PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the context of hematological malignancy research, PROTACs utilizing **Lenalidomide-4-aminomethyl** as the CRBN ligand have been designed to target oncoproteins that drive cancer cell proliferation and survival.

The general mechanism of action for a **Lenalidomide-4-aminomethyl**-based PROTAC is as follows:

- **Ternary Complex Formation:** The PROTAC molecule simultaneously binds to the target protein (e.g., BRD4, BTK) and the CRBN E3 ligase, forming a ternary complex.
- **Ubiquitination:** The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.
- **Proteasomal Degradation:** The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
- **PROTAC Recycling:** The PROTAC molecule is released and can induce the degradation of multiple target protein molecules.

This targeted protein degradation approach offers several advantages over traditional small molecule inhibitors, including the potential to target "undruggable" proteins, overcome drug resistance, and achieve a more potent and sustained biological effect.

Data Presentation

The following tables summarize the quantitative data for representative PROTACs utilizing Lenalidomide derivatives in hematological malignancy cell lines.

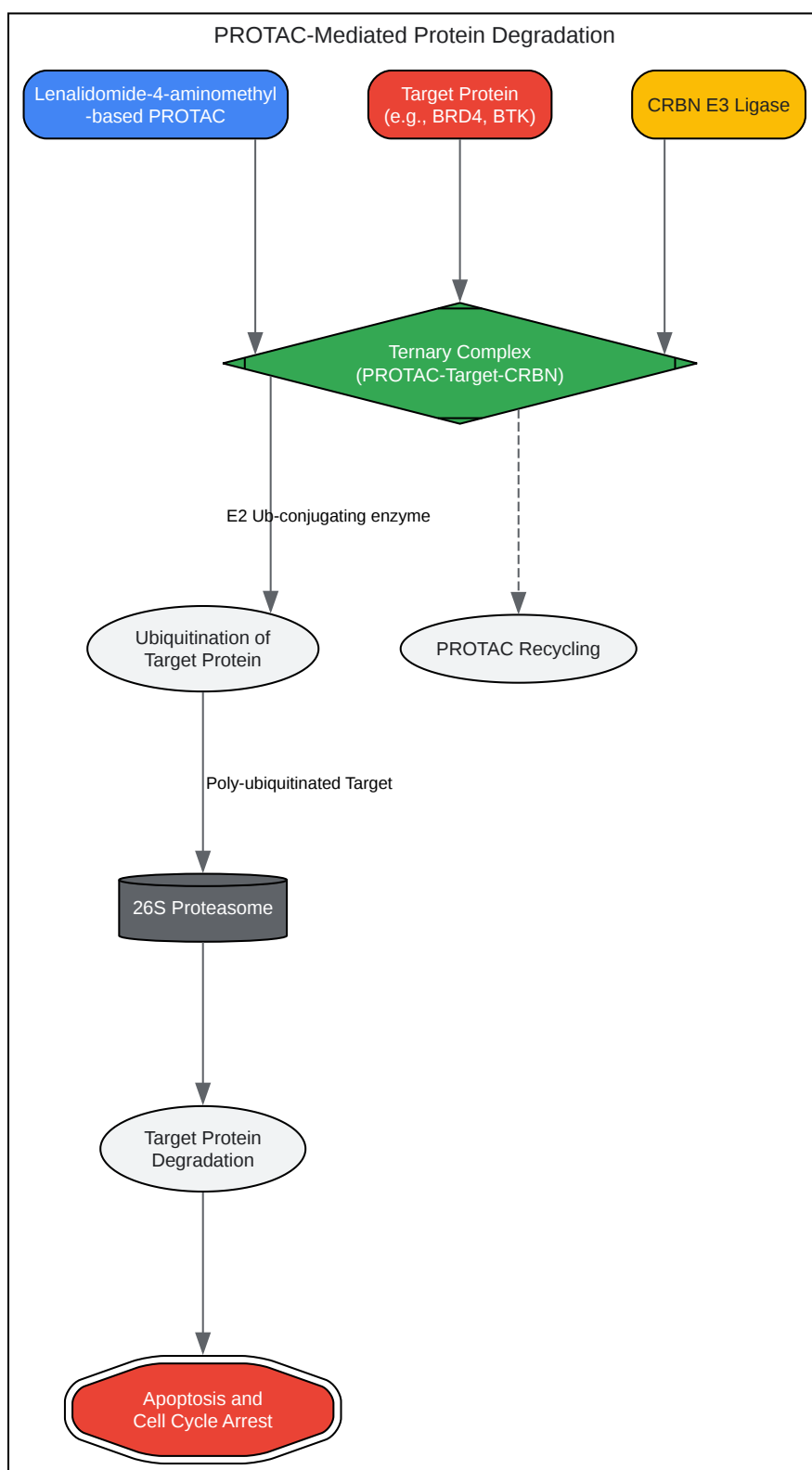
Table 1: In Vitro Activity of BRD4-Targeting PROTACs

PROTAC ID	Target Protein	E3 Ligase Ligand	Hematological Malignancy Cell Line	IC50 (nM)	DC50 (nM)	Dmax (%)	Reference
PROTAC 3	BRD4	Lenalidomide derivative	RS4;11 (Leukemia)	0.051	~0.1-0.3	>90	[1]
PROTAC 4	BRD4	Lenalidomide	Not Specified	Picomolar range	Not Specified	Not Specified	[1]
PROTAC 5	BRD4	Lenalidomide	BxPC3 (Pancreatic Cancer)	165	Not Specified	>90	[1]
Compound 21	BRD4	Lenalidomide/Pomalidomide	THP-1 (Monocytic Lymphoma)	810	Not Specified	>80	[2]
B24	BRD4	Lenalidomide derivative	MV4-11 (AML)	0.4	0.75	>90	[3][4]

Table 2: In Vitro Activity of BTK-Targeting PROTACs

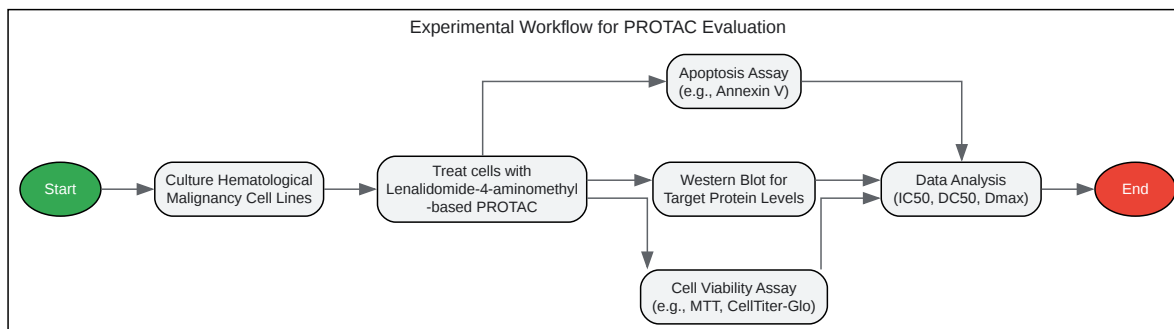
PROTAC ID	Target Protein	E3 Ligase Ligand	Hematological Malignancy Cell Line	IC50 (nM)	DC50 (nM)	Dmax (%)	Reference
SIAIS178	BCR-ABL	Lenalidomide derivative	Not Specified	24	Not Specified	>90	[5]
ARQ531-based PROTACS	BTK (WT and C481S mutant)	Lenalidomide derivative	B-Cell Lymphoma Cell Lines	Nanomolar range	Not Specified	>90	[6]

Mandatory Visualization



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Caption: Mechanism of action of a **Lenalidomide-4-aminomethyl**-based PROTAC.



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